molecular formula C12H7BrF3NO2S B8679501 N-(3-bromo-2-fluoro-phenyl)-2,5-difluoro-benzenesulfonamide

N-(3-bromo-2-fluoro-phenyl)-2,5-difluoro-benzenesulfonamide

Cat. No.: B8679501
M. Wt: 366.16 g/mol
InChI Key: MSZMGIWNNDKNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-2-fluoro-phenyl)-2,5-difluoro-benzenesulfonamide is a useful research compound. Its molecular formula is C12H7BrF3NO2S and its molecular weight is 366.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7BrF3NO2S

Molecular Weight

366.16 g/mol

IUPAC Name

N-(3-bromo-2-fluorophenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C12H7BrF3NO2S/c13-8-2-1-3-10(12(8)16)17-20(18,19)11-6-7(14)4-5-9(11)15/h1-6,17H

InChI Key

MSZMGIWNNDKNJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-2-fluoroaniline (10 g, 52.63 mmol) was dissolved in DCM (100 mL) under nitrogen atmosphere. Dry pyridine was added (6 mL, 73.68 mmol, 1.4 eq), followed by 2,5-difluorobenzenesulfonyl chloride (7.08 mL, 52.63 mmol, 1 eq) and the mixture was stirred at r.t. for 2 h. It was then diluted with DCM and washed with aqueous 0.5 N HCl (3×80 mL) and brine. The organic layer was dried over Na2SO4 and evaporated to dryness. The solid was taken up with ethyl ether and stirred for 30 minutes. It was then filtered and dried at 40° C. under reduced pressure to give 17.8 g of N-(3-bromo-2-fluoro-phenyl)-2,5-difluoro-benzenesulfonamide as a pale yellow solid (92%). HPLC (254 nm): Rt: 6.28 min; 1H NMR (DMSO-d6) Shift: 10.86 (s, 1H), 7.50-7.73 (m, 4H), 7.23-7.31 (m, 1H), 7.12 (dt, J=1.3, 8.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.08 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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